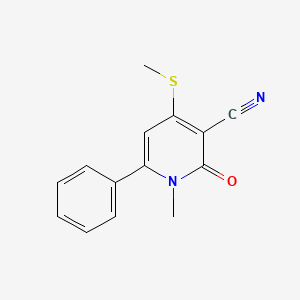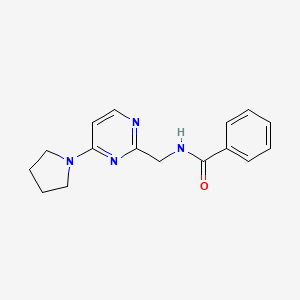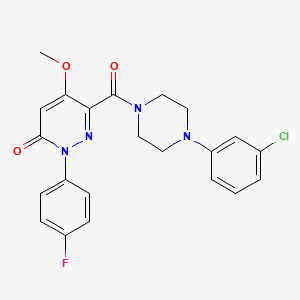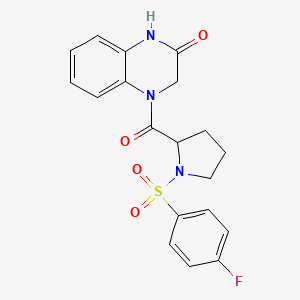
H-Lys(Fmoc)-OtBu.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys(Fmoc)-OtBu.HCl is a complex organic compound often used in the field of peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in the synthesis of peptides and other biologically active molecules .
Mechanism of Action
Target of Action
The primary target of H-Lys(Fmoc)-OtBu.HCl, also known as (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride, is the amine group in peptide synthesis . The compound is used as a protecting group for amines during the synthesis process .
Mode of Action
This compound operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Result of Action
The use of this compound in peptide synthesis results in the successful formation of peptides with protected amine groups . This protection is crucial for the correct formation of peptide bonds and prevents unwanted side reactions during the synthesis process .
Action Environment
The action of this compound is influenced by the pH of the environment . The compound exhibits pH-controlled ambidextrous gelation, which is significant among gelators . Distinct fibrous morphologies were observed for hydrogels formed at different pH values . The self-assembly of the compound was driven by aromatic π–π stacking and hydrogen bonding interactions .
Preparation Methods
The synthesis of H-Lys(Fmoc)-OtBu.HCl typically involves several steps. One common method starts with the protection of the amino group using the Fmoc group. The process involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then coupled with tert-butyl 6-aminohexanoate under appropriate conditions to yield the desired compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated peptide synthesizers and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
H-Lys(Fmoc)-OtBu.HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common reagents used in these reactions include piperidine for deprotection, and various oxidizing and reducing agents depending on the desired transformation . Major products formed from these reactions include deprotected amino acids and their derivatives .
Scientific Research Applications
H-Lys(Fmoc)-OtBu.HCl has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as an intermediate. The Fmoc group provides a temporary protection to the amino group, allowing for selective reactions at other sites.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays.
Medicine: It plays a role in the development of peptide-based drugs, which are used to treat various diseases.
Comparison with Similar Compounds
H-Lys(Fmoc)-OtBu.HCl can be compared with other Fmoc-protected amino acids and their derivatives. Similar compounds include:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid: A compound with a similar Fmoc protecting group but different side chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid: Another Fmoc-protected compound used in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in peptide synthesis .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRYXVAUBMJLL-FTBISJDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2790427.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2790430.png)



![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)



![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)
![1-(3-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790444.png)
